molecular formula C11H19Cl2N3O B2611228 1-(3-Ethoxypyridin-2-yl)piperazine dihydrochloride CAS No. 2126177-03-3

1-(3-Ethoxypyridin-2-yl)piperazine dihydrochloride

Cat. No.: B2611228
CAS No.: 2126177-03-3
M. Wt: 280.19
InChI Key: PYYHLRGROZBCKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Ethoxypyridin-2-yl)piperazine dihydrochloride is a chemical compound with the molecular formula C11H17N3O.2HCl. It is commonly used in various scientific research applications due to its unique chemical properties. The compound is known for its stability and reactivity, making it a valuable tool in both academic and industrial settings.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Ethoxypyridin-2-yl)piperazine dihydrochloride typically involves multiple steps. One common method includes the reaction of pyridine with piperazine and ethyl chloride under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound is optimized for large-scale synthesis. This involves the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and product quality. The process is monitored using advanced analytical techniques to ensure compliance with industry standards .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Ethoxypyridin-2-yl)piperazine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(3-Ethoxypyridin-2-yl)piperazine dihydrochloride is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of 1-(3-Ethoxypyridin-2-yl)piperazine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, affecting various biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

  • 1-(2-Ethoxypyridin-3-yl)piperazine dihydrochloride
  • 1-(4-Ethoxypyridin-2-yl)piperazine dihydrochloride
  • 1-(3-Methoxypyridin-2-yl)piperazine dihydrochloride

Comparison: 1-(3-Ethoxypyridin-2-yl)piperazine dihydrochloride is unique due to its specific ethoxy substitution pattern on the pyridine ring. This substitution influences its chemical reactivity and biological activity, making it distinct from other similar compounds. The position of the ethoxy group can affect the compound’s binding affinity to molecular targets and its overall pharmacological profile .

Properties

IUPAC Name

1-(3-ethoxypyridin-2-yl)piperazine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O.2ClH/c1-2-15-10-4-3-5-13-11(10)14-8-6-12-7-9-14;;/h3-5,12H,2,6-9H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYYHLRGROZBCKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(N=CC=C1)N2CCNCC2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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